![molecular formula C18H23N3O4S B14184527 2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 902776-77-6](/img/structure/B14184527.png)
2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound that features both azo and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves a multi-step process. One common method is the diazotization-azocoupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carefully monitored. The use of automated systems to control temperature, pH, and reactant concentrations is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with specific molecular targets. The azo group can participate in redox reactions, influencing cellular oxidative stress pathways. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activity. These interactions can modulate various biological pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol): This compound features a triazole group instead of the ethanesulfonyl group.
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol): This variant has a methoxy group on the aromatic ring.
Uniqueness
The presence of the ethanesulfonyl group in 2,2’-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) imparts unique chemical properties, such as increased solubility in polar solvents and potential for specific biological interactions. This makes it distinct from its analogs and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
902776-77-6 |
|---|---|
Molekularformel |
C18H23N3O4S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[4-[(4-ethylsulfonylphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C18H23N3O4S/c1-2-26(24,25)18-9-5-16(6-10-18)20-19-15-3-7-17(8-4-15)21(11-13-22)12-14-23/h3-10,22-23H,2,11-14H2,1H3 |
InChI-Schlüssel |
GWLCSPANHBHDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


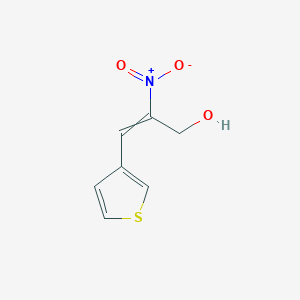

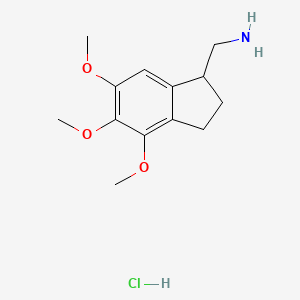
![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
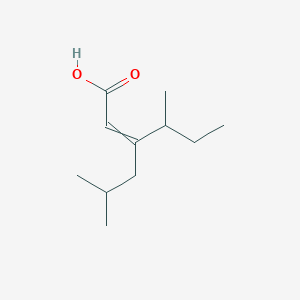
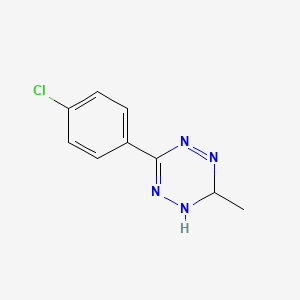
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
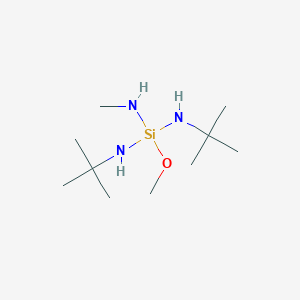
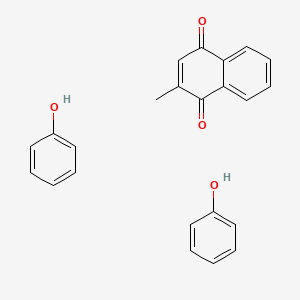
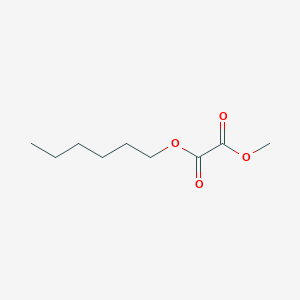
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
